Tert-butyl 4-bromophenethyl(ethyl)carbamate Tert-butyl 4-bromophenethyl(ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13646896
InChI: InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3
SMILES: CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C
Molecular Formula: C15H22BrNO2
Molecular Weight: 328.24 g/mol

Tert-butyl 4-bromophenethyl(ethyl)carbamate

CAS No.:

Cat. No.: VC13646896

Molecular Formula: C15H22BrNO2

Molecular Weight: 328.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-bromophenethyl(ethyl)carbamate -

Specification

Molecular Formula C15H22BrNO2
Molecular Weight 328.24 g/mol
IUPAC Name tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3
Standard InChI Key CFBUVXYTDMJGSL-UHFFFAOYSA-N
SMILES CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C
Canonical SMILES CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Tert-butyl 4-bromophenethyl(ethyl)carbamate is defined by its unique molecular architecture, which combines a brominated aromatic ring with a carbamate functional group. Key structural attributes include:

  • Bromophenethyl Group: The para-bromine atom on the phenyl ring enhances reactivity in cross-coupling reactions, enabling derivatization for diverse synthetic applications.

  • Ethyl Substituent: The ethyl group on the carbamate nitrogen contributes to steric effects, influencing the compound’s stability and interaction with biological targets.

  • tert-Butyl Protection: The tert-butoxycarbonyl (Boc) group provides steric shielding, protecting the carbamate from premature hydrolysis during synthetic processes.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H22BrNO2\text{C}_{15}\text{H}_{22}\text{BrNO}_{2}
Molecular Weight328.24 g/mol
IUPAC Nametert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate
SMILESCCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C
InChI KeyCFBUVXYTDMJGSL-UHFFFAOYSA-N

Synthesis and Analytical Characterization

The synthesis of tert-butyl 4-bromophenethyl(ethyl)carbamate typically involves carbamate formation via reaction of 4-bromophenethylamine with tert-butyl chloroformate. While detailed industrial protocols are proprietary, laboratory-scale methods emphasize anhydrous conditions to prevent hydrolysis. Analytical techniques for characterizing the compound include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H^1\text{H}) and bromophenethyl moiety.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 328.24.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments ensure the compound meets research-grade standards.

CompoundKey FeaturePotential Application
Tert-butyl 4-bromophenethyl(ethyl)carbamateBrominated aryl groupCross-coupling reactions
Ethyl phenylcarbamateSimple aryl groupEnzyme inhibition studies
Vinyl carbamatesUnsaturated bondPolymer chemistry

Future Research Directions

Further studies should prioritize:

  • Biological Screening: Enzyme inhibition assays to identify molecular targets.

  • Derivatization: Exploring Suzuki-Miyaura reactions to synthesize analogs with enhanced bioactivity.

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

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